N-[1-(1H-indol-3-yl)propan-2-yl]-4-{[(phenylsulfonyl)amino]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-indol-3-yl)propan-2-yl]-4-{[(phenylsulfonyl)amino]methyl}benzamide is a complex organic compound that features an indole moiety, a sulfonamide group, and a benzamide structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]-4-{[(phenylsulfonyl)amino]methyl}benzamide typically involves the coupling of an indole derivative with a sulfonamide and a benzamide precursor. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of solvents such as dichloromethane (DCM) or dimethylformamide (DMF) and may require mild heating to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-yl)propan-2-yl]-4-{[(phenylsulfonyl)amino]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
N-[1-(1H-indol-3-yl)propan-2-yl]-4-{[(phenylsulfonyl)amino]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]-4-{[(phenylsulfonyl)amino]methyl}benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can interact with proteins, potentially inhibiting their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure with an indole and benzamide moiety.
tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate: Contains an indole and carbamate group.
Uniqueness
N-[1-(1H-indol-3-yl)propan-2-yl]-4-{[(phenylsulfonyl)amino]methyl}benzamide is unique due to the presence of both the sulfonamide and benzamide groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H25N3O3S |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
4-(benzenesulfonamidomethyl)-N-[1-(1H-indol-3-yl)propan-2-yl]benzamide |
InChI |
InChI=1S/C25H25N3O3S/c1-18(15-21-17-26-24-10-6-5-9-23(21)24)28-25(29)20-13-11-19(12-14-20)16-27-32(30,31)22-7-3-2-4-8-22/h2-14,17-18,26-27H,15-16H2,1H3,(H,28,29) |
InChI Key |
YMJIDDFHNMATBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.